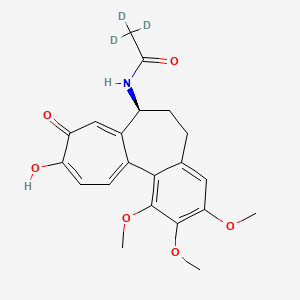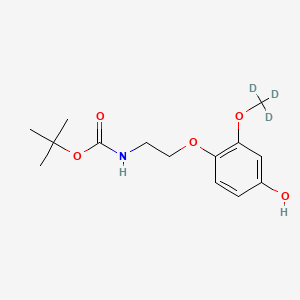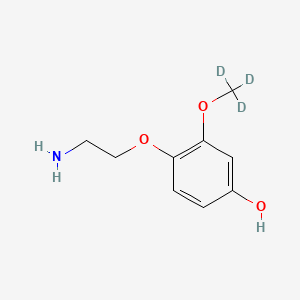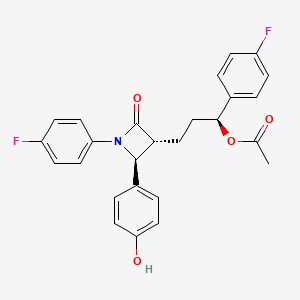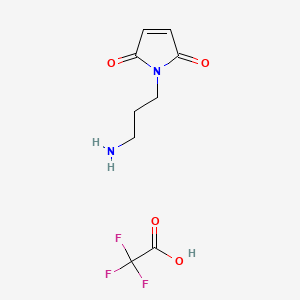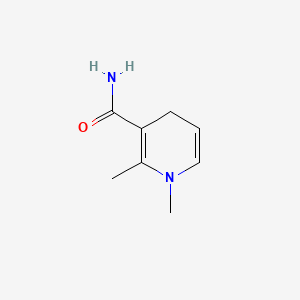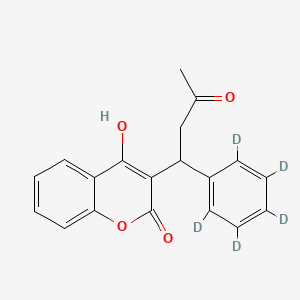
Iprodione-d5
Overview
Description
Iprodione-d5 is a stable isotope labelled form of Iprodione . Iprodione is a dicarboximide fungicide that has a highly specific action, with a capacity to cause oxidative damage through the production of free oxygen radicals (ROS). It does not appear to be species selective .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of this compound is C13 2H5 H8 Cl2 N3 O3 . Its molecular weight is 335.20 .
Chemical Reactions Analysis
This compound, like Iprodione, is expected to undergo various chemical reactions. For instance, it has been found that Iprodione can bind to carrier proteins in bovine circulation, such as bovine serum albumin (BSA), through a process characterized by fluorescence, absorption, circular dichroism, and Fourier transform infrared (FTIR) spectral measurements .
Scientific Research Applications
Iprodione Degradation Pathway
Iprodione, a dicarboxamide fungicide, is widely used and its residue is frequently detected in the environment. Research by Yang et al. (2018) identified a novel gene, ipaH, in Paenarthrobacter sp. strain YJN-5, which encodes an amidase responsible for the initial degradation step of iprodione. This discovery is significant in understanding the microbial degradation mechanism of iprodione (Yang et al., 2018).
Soil and Bacterial Properties
The study of Zhang et al. (2017) explored the effects of repeated iprodione applications on soil enzyme activities and bacterial properties. They discovered that weekly applications of iprodione decreased the activities of various enzymes and altered the bacterial community structure, highlighting the impact of iprodione on soil health (Zhang et al., 2017).
Soil Bacterial Community
Wang et al. (2004) conducted a study on the effect of the fungicide iprodione on soil bacterial communities. Their research indicated changes in the soil bacterial community composition and recovery dynamics in response to iprodione treatment, which is essential for understanding the environmental impact of this fungicide (Wang et al., 2004).
UV-Vis Degradation and Toxicity
Research by Lassalle et al. (2014) focused on the UV-vis photodegradation of iprodione in water and the characterization of its photoproducts. They also conducted toxicity predictions of the photoproducts, providing insights into the environmental and health impacts of iprodione degradation products (Lassalle et al., 2014).
Developmental and Cardiac Toxicity in Zebrafish
A study by Wei et al. (2020) investigated the developmental and cardiac toxicity of iprodione in zebrafish. They found that exposure to iprodione caused yolk edema, increased mortality, and cardiac issues, shedding light on the aquatic toxicity of iprodione (Wei et al., 2020).
Stress Gene Activation in Human Cells
Washington and Tchounwou (2004) examined the cytotoxicity of iprodione and its ability to induce stress genes in human liver carcinoma cells. Their findings are crucial for understanding the potential human health risks associated with iprodione exposure (Washington & Tchounwou, 2004).
Iprodione in Wine Analysis
Bitar et al. (2019) developed an analytical method using molecularly imprinted sol-gel polymers for monitoring iprodione in white wine. This research is vital for ensuring food safety and regulatory compliance in the wine industry (Bitar et al., 2019).
Mechanism of Action
Target of Action
Iprodione-d5 is a deuterium-labeled variant of Iprodione . Iprodione is a dicarboximide fungicide that has a highly specific action, with a capacity to cause oxidative damage through the production of free oxygen radicals . It primarily targets fungal pathogens, inhibiting the germination of fungal spores as well as the growth of the fungal mycelia .
Mode of Action
The mode of action of this compound is expected to be similar to that of Iprodione. Iprodione interacts with its targets, primarily fungal pathogens, causing oxidative damage through the production of free oxygen radicals . This interaction results in the inhibition of the germination of fungal spores and the growth of the fungal mycelia .
Biochemical Pathways
Iprodione, and by extension this compound, affects the biochemical pathways within the fungal pathogens it targets. Studies have shown that microbial degradation of Iprodione results in the formation of 3,5-dichlorophenyl-carboxamide and 3,5-dichlorophenylurea-acetate, which are subsequently transformed to 3,5-dichloroaniline . This suggests that this compound may also affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to mirror those of Iprodione. Exposure to Iprodione has been shown to delay male rat pubertal development, reduce serum testosterone levels, and decrease ex vivo testicular testosterone production . It also induces genotoxic effects in meristematic cells of Allium cepa, revealing concentration- and time-dependent cytological and genotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, repeated application of Iprodione has been shown to affect soil and epiphytic microbial communities, potentially impacting the homeostasis of the plant-soil system and agricultural production . It can be inferred that similar environmental factors would also influence the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Iprodione-d5 plays a significant role in biochemical reactions, particularly in the study of oxidative stress and reactive oxygen species (ROS) production. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes leads to the production of ROS, which can cause oxidative damage to cells . Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce genotoxic effects in meristematic cells of Allium cepa, causing chromosomal aberrations and inhibiting mitotic activity . In mammalian cells, this compound can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular proteins and enzymes. It binds to cytochrome P450 enzymes, leading to the production of ROS and subsequent oxidative damage . Additionally, this compound can inhibit the activity of certain enzymes, such as glutathione S-transferase, which plays a role in detoxification . This inhibition can lead to an accumulation of toxic metabolites and increased cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade into various metabolites, including 3,5-dichloroaniline, which is more toxic than the parent compound . Long-term exposure to this compound has been shown to cause persistent oxidative stress and genotoxic effects in cells . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times leading to more severe cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and genotoxic effects . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, as well as endocrine disruption . The threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize this compound into various intermediates, including 3,5-dichlorophenyl-carboxamide and 3,5-dichlorophenylurea-acetate, which are further degraded into 3,5-dichloroaniline . The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Within cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, this compound can be found in the cytoplasm and nucleus, where it affects gene expression and cellular signaling pathways . The localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular proteins .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iprodione-d5 involves the deuteration of Iprodione, which is a fungicide used in agriculture. Deuteration involves replacing some of the hydrogen atoms in the molecule with deuterium atoms, which are heavier isotopes of hydrogen. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Iprodione", "Deuterated reagents and solvents" ], "Reaction": [ "Iprodione is dissolved in a deuterated solvent.", "A deuterated reagent is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at a specific temperature and pressure for a certain amount of time.", "The product is isolated and purified using standard methods such as filtration, chromatography, and recrystallization.", "The final product, Iprodione-d5, is obtained as a white crystalline solid." ] } | |
CAS RN |
1215631-57-4 |
Molecular Formula |
C13H13Cl2N3O3 |
Molecular Weight |
335.196 |
IUPAC Name |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
InChI Key |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
synonyms |
3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5; Chipco 26019-d5; Glycophen-d5; Glycophene-d5; Iprodial-d5; Kidan-d5; Promidione-d5; RP-26019-d5; ROP-500F-d5; Rovral-d5; Verisan-d5; Xiuan-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



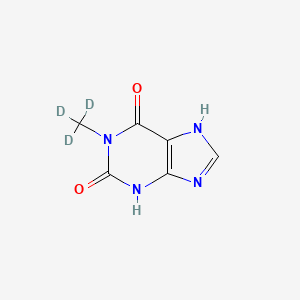

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
